S-Methyl (4-phenoxyphenyl)carbamothioate
Description
S-Methyl (4-phenoxyphenyl)carbamothioate is a sulfur-containing organic compound characterized by a carbamothioate backbone (N-C(=S)-O-) with a 4-phenoxyphenyl substituent. Carbamothioates are synthesized via reactions between amines or isocyanides and dithiocarbonates, as demonstrated in and . The 4-phenoxyphenyl group introduces steric bulk and electron-donating properties due to the phenoxy moiety, distinguishing it from other derivatives.
Properties
CAS No. |
80199-32-2 |
|---|---|
Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
S-methyl N-(4-phenoxyphenyl)carbamothioate |
InChI |
InChI=1S/C14H13NO2S/c1-18-14(16)15-11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
InChI Key |
FHNKHZVJISDFTH-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (4-phenoxyphenyl)carbamothioate typically involves the reaction of isocyanides with elemental sulfur and aryl iodides. This reaction is catalyzed by copper and involves two consecutive C–S bond formations . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
S-Methyl (4-phenoxyphenyl)carbamothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenoxyphenyl derivatives.
Scientific Research Applications
S-Methyl (4-phenoxyphenyl)carbamothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C–S bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of S-Methyl (4-phenoxyphenyl)carbamothioate involves the formation of covalent bonds with target molecules. The compound can interact with enzymes and proteins, leading to inhibition or modification of their activity. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in the aryl/alkyl groups attached to the carbamothioate core:
Key Observations :
- Lipophilicity: The phenoxy group increases hydrophobicity, likely improving membrane permeability in biological systems compared to smaller substituents like Cl or F.
- Steric Hindrance: The bulky phenoxy group may reduce reaction yields in synthesis compared to less hindered analogs (e.g., 82–88% yields for O-butyl derivatives in ) .
Reactivity Trends :
- Electron-Rich Substituents: The phenoxy group may enhance nucleophilic aromatic substitution (NAS) reactivity compared to electron-deficient analogs.
- Stability: Sulfur atoms in carbamothioates are prone to oxidation, but bulky substituents (e.g., phenoxy) could sterically protect the thioate group, improving stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
